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L-threo-Methylphenidate
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CAS No.: 29419-95-2

Cat. No.: B8771153

Get Quote

Methylphenidate (MPH) is a cornerstone in the pharmacotherapy of Attention-

Deficit/Hyperactivity Disorder (ADHD).[1] Its chemical structure features two centers of chirality,

giving rise to four distinct stereoisomers: a pair of threo enantiomers and a pair of erythro

enantiomers.[2][3][4] Early pharmacological investigations revealed that the therapeutic central

nervous system (CNS) stimulant effects reside primarily within the threo diastereomer, while

the erythro form was associated with unwanted side effects and toxicity.[5] Consequently, the

erythro racemate was removed from pharmaceutical formulations, making racemic (±)-threo-

methylphenidate the standard for clinical use for many decades.[3][5]

This guide delves into the stereochemistry of the therapeutically relevant threo enantiomers:

(2R,2'R)-threo-methylphenidate (dextro, d-MPH) and (2S,2'S)-threo-methylphenidate (levo, l-

MPH). A profound understanding of their distinct synthesis, resolution, analytical

characterization, and pharmacological profiles is critical for drug development professionals. It

is the stereospecific interaction of these enantiomers with biological targets that dictates their

efficacy and pharmacokinetic behavior, a foundational principle that led to the development of

single-enantiomer drugs like dexmethylphenidate (Focalin®).[5][6]
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Caption: Stereochemical relationships of the four isomers of methylphenidate.

Part 1: Enantioselective Synthesis and Resolution
of threo-Methylphenidate
The isolation of the individual threo enantiomers is a critical step for both research and

pharmaceutical production. This is primarily achieved through the resolution of the racemic

mixture, although asymmetric synthesis routes have also been developed.[7][8]

Resolution via Diastereomeric Salt Formation
The most established method for separating enantiomers on a preparative scale is fractional

crystallization of diastereomeric salts. This technique leverages the principle that while

enantiomers have identical physical properties, diastereomers do not. By reacting a racemic
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mixture with a single enantiomer of a chiral resolving agent, two diastereomeric salts are

formed, which can then be separated based on differences in solubility.

For threo-methylphenidate, chiral carboxylic acids are effective resolving agents. An

economical and scalable process uses (+)-di-para-toluyl-D-tartaric acid (DPTTA) to selectively

precipitate the salt of the desired (2R,2'R)-enantiomer.[6]

This protocol is adapted from established industrial processes for its efficiency and scalability.

[6][9]

Objective: To isolate (2R,2'R)-(+)-threo-methylphenidate from a racemic mixture.

Materials:

(±)-threo-Methylphenidate free base

(+)-O,O'-Di-p-toluyl-D-tartaric acid (DPTTA)

Methanol

Dichloromethane (DCM)

Aqueous ammonia or other suitable base

Anhydrous sodium sulfate

Hydrochloric acid (in isopropanol or ether)

Procedure:

Salt Formation: Dissolve (±)-threo-methylphenidate base (1.0 eq) in methanol and heat the

solution to approximately 40-45 °C.

Addition of Resolving Agent: Add a solution of (+)-DPTTA (1.0 eq) in methanol to the heated

methylphenidate solution.

Crystallization: Remove the heat source and allow the mixture to cool spontaneously to room

temperature. The diastereomeric salt of (2R,2'R)-methylphenidate-(+)-DPTTA will begin to
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precipitate.

Causality Note: The specific crystalline lattice energy of the (2R,2'R)-MPH-(+)-DPTTA salt

is lower than that of its (2S,2'S)-MPH-(+)-DPTTA counterpart in this solvent system,

leading to its preferential crystallization.

Isolation: Cool the mixture further to 0 °C to maximize precipitation, then isolate the

diastereomeric salt by filtration. Wash the collected crystals with chilled methanol to remove

residual mother liquor containing the undesired enantiomer.

Liberation of the Free Base: Suspend the isolated salt in a biphasic system of

dichloromethane (DCM) and water. Adjust the pH of the aqueous layer to 8.5-9.5 with

aqueous ammonia to break the salt and liberate the free amine (d-MPH) into the organic

layer.

Extraction & Drying: Separate the organic (DCM) layer, wash it with water, and dry it over

anhydrous sodium sulfate.

Final Salt Formation: Distill the DCM to yield the oily free base of (2R,2'R)-methylphenidate.

To obtain the stable hydrochloride salt, dissolve the base in a suitable solvent like

isopropanol and add a solution of HCl. The final product, dexmethylphenidate hydrochloride,

will precipitate and can be isolated by filtration.
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Caption: Experimental workflow for the chiral resolution of methylphenidate.
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Part 2: Analytical Methods for Enantiomeric
Characterization
Once resolution is performed, robust analytical methods are required to determine the

enantiomeric purity (or enantiomeric excess, ee) of the product. High-Performance Liquid

Chromatography (HPLC) with a chiral stationary phase is a widely used and reliable technique.

Chiral HPLC
Chiral HPLC columns contain a stationary phase that is itself chiral, allowing for differential

interaction with the enantiomers of the analyte. This results in different retention times for the d-

and l-isomers, enabling their separation and quantification.

This method is based on a validated procedure for the determination of methylphenidate

enantiomers in biological matrices, demonstrating its applicability for purity assessment.[10]

Objective: To separate and quantify d- and l-threo-methylphenidate enantiomers.

Instrumentation & Columns:

HPLC system with UV detector

Chiral Column: CHIROBIOTIC V2 (150 x 4.6 mm, 5-µm particles) or equivalent vancomycin-

based chiral stationary phase.[10]

Chromatographic Conditions:

Mobile Phase: Methanol / 20 mM Ammonium Acetate (92:8, v/v), adjusted to pH 4.1.[10]

Flow Rate: 1.0 mL/min.[10]

Injection Volume: 25 µL.[10]

Detection: UV at 215 nm.[10]

Expected Retention Times: Approximately 7.0 min for l-MPH and 8.1 min for d-MPH.[10]

Procedure:
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Standard Preparation: Prepare standard solutions of racemic (±)-threo-MPH and the purified

d-threo-MPH sample in the mobile phase.

System Suitability: Inject the racemic standard to confirm the separation of the two

enantiomeric peaks and determine their retention times. The resolution between the two

peaks should be greater than 1.5.

Sample Analysis: Inject the purified sample solution.

Quantification: The enantiomeric excess (ee) can be calculated from the peak areas (A) of

the d- and l-enantiomers using the following formula: ee (%) = [(Ad - Al) / (Ad + Al)] × 100

Part 3: Comparative Pharmacology and
Pharmacokinetics
The primary rationale for developing a single-enantiomer drug is the significant difference in

pharmacological activity and pharmacokinetic profiles between the two enantiomers.

Converging evidence from in vitro, animal, and human studies demonstrates that the

therapeutic effects of methylphenidate are mediated almost exclusively by the d-threo-

enantiomer.[11]

Pharmacodynamics: Stereoselective Receptor Binding
Methylphenidate exerts its therapeutic effect by acting as a norepinephrine-dopamine reuptake

inhibitor (NDRI).[12] It blocks the dopamine transporter (DAT) and the norepinephrine

transporter (NET), increasing the extracellular concentrations of these neurotransmitters in the

synaptic cleft.

Binding studies have unequivocally shown that this interaction is highly stereoselective. The d-

threo-enantiomer possesses a significantly higher affinity for both DAT and NET compared to

the l-threo-enantiomer.[13][14] The l-isomer is approximately 10-fold less potent in this regard

and is often considered little more than isomeric ballast in the racemic mixture.[15][16][17]

Human PET imaging studies confirm this specificity, showing that radiolabeled d-MPH binds

selectively to the dopamine-rich striatum, while l-MPH binding is diffuse and nonspecific

throughout the brain.[11][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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